molecular formula C16H19N3O6 B4004480 methyl 6-methyl-4-(5-nitro-2-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 6-methyl-4-(5-nitro-2-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4004480
M. Wt: 349.34 g/mol
InChI Key: HVQUCMUFDXIAQP-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-(5-nitro-2-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H19N3O6 and its molecular weight is 349.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.12738533 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions

This compound is related to Biginelli compounds, which are derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. Biginelli compounds have been extensively studied for their synthesis and reactions, providing a foundation for further chemical modifications and applications in drug development. For example, Kappe and Roschger (1989) investigated various reactions of Biginelli compounds, including methylation and acylation, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others (Kappe & Roschger, 1989).

Antimicrobial and Anticancer Evaluation

The compound's framework has been modified to explore antimicrobial and anticancer properties. Sharma et al. (2012) synthesized a series of derivatives and evaluated them in vitro for their antimicrobial and anticancer potential, highlighting the chemical versatility and biological relevance of this class of compounds (Sharma et al., 2012).

Antioxidant Activity

Derivatives of the tetrahydropyrimidine class have also been synthesized and evaluated for their antioxidant activity. Kotaiah et al. (2012) reported on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and their significant radical scavenging activity, indicating the potential for these compounds to serve as antioxidants (Kotaiah et al., 2012).

Chemical Conversions and Modifications

Further chemical conversions and modifications of related compounds have been studied, illustrating the compound's adaptability for various scientific applications. Remennikov et al. (1993) explored chemical conversions involving the methyl group on the C(6) atom, nitrogen atoms of the pyrimidine ring, and the phenyl substituent, providing insights into the compound's chemical behavior and potential for generating novel derivatives (Remennikov et al., 1993).

Properties

IUPAC Name

methyl 6-methyl-4-(5-nitro-2-propoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-4-7-25-12-6-5-10(19(22)23)8-11(12)14-13(15(20)24-3)9(2)17-16(21)18-14/h5-6,8,14H,4,7H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQUCMUFDXIAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C2C(=C(NC(=O)N2)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-methyl-4-(5-nitro-2-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 6-methyl-4-(5-nitro-2-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 6-methyl-4-(5-nitro-2-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 6-methyl-4-(5-nitro-2-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
methyl 6-methyl-4-(5-nitro-2-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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